molecular formula C9H16ClNOS B1490309 2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide CAS No. 2091295-63-3

2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide

Cat. No.: B1490309
CAS No.: 2091295-63-3
M. Wt: 221.75 g/mol
InChI Key: MLCAHDBNYANXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide is a synthetic organic compound intended for research and development purposes. This molecule features a propanamide core functionalized with a chloro group at the 2-position and an N-ethyl-N-(tetrahydrothiophen-3-yl) substitution. The tetrahydrothiophene (thiophane) ring is a notable structural component, often explored in medicinal chemistry for its potential as a scaffold in drug discovery . This compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers specializing in organic synthesis, chemical biology, and pharmaceutical development may find this substance valuable for building structure-activity relationships (SAR) or as a chemical intermediate in the synthesis of more complex molecules. All necessary safety data sheets (SDS) should be consulted and proper handling protocols followed prior to use.

Properties

IUPAC Name

2-chloro-N-ethyl-N-(thiolan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNOS/c1-3-11(9(12)7(2)10)8-4-5-13-6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCAHDBNYANXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and pharmacological implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. The compound's structure features a chloro substituent and a tetrahydrothiophene moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of various propanamide derivatives, including this compound. In vitro assays have shown promising results against a range of microbial strains. For instance, derivatives similar to this compound exhibited low minimum inhibitory concentration (MIC) values, indicating strong antimicrobial properties .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Type
This compound0.156Antibacterial
Compound A0.0625Antifungal
Compound B0.125Antiviral

Antiplasmodial Activity

The compound has also been evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Research indicates that modifications in the amide bond can significantly enhance antiplasmodial efficacy .

Table 2: Antiplasmodial Activity

CompoundStrainIC50 (nM)
This compound3D750
Compound CK130
Compound DCQ-S20

Cytotoxicity

The cytotoxic effects of this compound were evaluated using the MTT assay against various cancer cell lines. The selectivity index was calculated to determine the safety profile of the compound. Results indicated that while displaying cytotoxicity, it also exhibited selectivity towards cancer cells over normal cells, which is crucial for therapeutic applications .

Table 3: Cytotoxicity Profile

CompoundCell LineIC50 (µM)Selectivity Index
This compoundVero15>100
Compound EHeLa10>50
Compound FMCF712>70

Case Studies and Research Findings

A notable study focused on the structure-activity relationship (SAR) of propanamide derivatives, including our compound of interest. The findings suggested that the presence of the tetrahydrothiophene ring significantly enhances binding affinity to target receptors, contributing to improved biological activity .

Another research highlighted the role of molecular dynamics simulations in predicting the interaction between this compound and its biological targets, providing insights into its mechanism of action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide with key analogs, highlighting structural variations and their implications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Applications
This compound - C2 chlorine
- N-ethyl
- N-tetrahydrothiophen-3-yl
~240–260 (estimated) Moderate lipophilicity, potential for nucleophilic substitution at C2 Likely intermediate for pharmaceuticals or agrochemicals
3-Chloro-N-(1,3-thiazol-2-yl)propanamide () - C3 chlorine
- N-thiazol-2-yl
194.65 Polar due to thiazole ring; reactive chlorine at C3 Antimicrobial agent; precursor for heterocyclic synthesis
N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide () - Sulfonamide
- Nitrophenyl
- Phenyl
~400–420 (estimated) High thermal stability (melting point differences indicate crystallinity) Monomer for polyimide synthesis in materials science
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide () - C3 hydroxyl
- N-methyl
- Thiophen-2-yl
199.22 Hydrogen-bonding capability; aromatic thiophene ring Reference standard in pharmaceutical quality control
N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-chloropropionamide () - Chloroacetamide
- Benzothiazole
~300–320 (estimated) Planar benzothiazole enhances π-π stacking Antioxidant and antibacterial activities
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide () - Chloropyridyl
- Thiourea
~300–330 (estimated) Thiourea enhances metal chelation Free radical scavenging; bacterial growth inhibition

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide generally involves:

  • Preparation of the chloro-substituted amine intermediate, specifically the 2-chloroethylamine derivative.
  • Coupling of this intermediate with a suitable propanoyl chloride or equivalent acid derivative to form the amide bond.
  • Introduction or incorporation of the tetrahydrothiophene ring system, often via nucleophilic substitution or amine functionalization.

This approach ensures selective formation of the amide while maintaining the integrity of the chloro substituent and the sulfur-containing ring.

Preparation of 2-chloroethylamine Intermediate

The 2-chloroethylamine moiety is a key building block in the synthesis. Several methods have been reported for its preparation:

Method Reagents Conditions Yield Notes
Thionyl chloride reaction with 2-(methylamino)ethanol in dichloromethane 2-(methylamino)ethanol, thionyl chloride (SOCl2) Room temperature, overnight stirring 96% High yield, mild conditions, product isolated as hydrochloride salt
Thionyl chloride reaction in chloroform under inert atmosphere 2-(methylamino)ethanol, SOCl2 0–50°C, 17 hours 87% Inert atmosphere prevents side reactions, purified by precipitation
Sulfuryl dichloride reaction in chloroform 2-(methylamino)ethanol hydrochloride, sulfuryl dichloride 0°C to reflux for 3 hours 80% Alternative chlorinating agent, good yield with reflux

These methods emphasize the use of chlorinating agents like thionyl chloride or sulfuryl dichloride to convert amino alcohols into chloroalkyl amines efficiently.

Amide Bond Formation

The formation of the amide bond between the chloro-substituted propanoyl moiety and the N-ethyl-N-(tetrahydrothiophen-3-yl) amine is commonly achieved by:

  • Reaction of the amine with propanoyl chloride or activated esters under controlled conditions.
  • Use of coupling reagents or base to facilitate the amide bond formation without affecting the chloro substituent.

This step is critical to maintain the chloro substituent intact and avoid side reactions such as hydrolysis or elimination.

Representative Synthetic Route Summary

Step Reactants Reaction Type Conditions Outcome
1 2-(methylamino)ethanol + SOCl2 Chlorination DCM, RT, overnight 2-chloroethylamine hydrochloride intermediate (high yield)
2 Tetrahydrothiophen-3-yl amine derivative Functionalization/protection Variable, often protection/deprotection cycles Amine with tetrahydrothiophene ring prepared for coupling
3 Chloro-substituted propanoyl chloride + N-ethyl-N-(tetrahydrothiophen-3-yl) amine Amide coupling Base, inert atmosphere, controlled temperature Formation of this compound

Research Findings and Analytical Data

  • The chloroethylamine intermediates prepared via thionyl chloride or sulfuryl dichloride methods show high purity and yield (80–96%) with well-characterized NMR and IR spectra confirming the structure.
  • Amide formation reactions are typically monitored by thin-layer chromatography (TLC) and confirmed by NMR and mass spectrometry.
  • Differential scanning calorimetry (DSC) can be used to confirm the absence of free base impurities in salt forms of intermediates.
  • The presence of sulfur–nitrogen nonbonding interactions in related analogues suggests that the tetrahydrothiophene ring may influence the compound’s conformation and stability.

Summary Table of Key Preparation Parameters

Parameter Details
Key Starting Materials 2-(methylamino)ethanol, tetrahydrothiophen-3-yl amine, propanoyl chloride
Chlorinating Agents Thionyl chloride, sulfuryl dichloride
Solvents Dichloromethane, chloroform
Reaction Temperatures 0°C to reflux (varies by step)
Yields 80–96% for chlorination steps
Purification Precipitation, filtration, column chromatography
Analytical Methods NMR (1H, 13C), IR, mass spectrometry, DSC

Q & A

Q. What are the key synthetic routes and optimization strategies for this compound?

The synthesis of this compound involves multi-step organic reactions, typically starting with chlorination of a propanamide backbone followed by coupling with ethyl and tetrahydrothiophen moieties. Key parameters include:

  • Temperature control : Exothermic steps (e.g., chlorination) require low temperatures (0–5°C) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane enhance reaction efficiency .
  • Catalysts : Lewis acids (e.g., AlCl₃) may accelerate coupling reactions . Optimization involves iterative adjustments monitored by TLC or HPLC, with purification via column chromatography .

Q. Which spectroscopic methods are critical for structural characterization?

A combination of techniques is essential:

  • IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and chloroalkane C-Cl bonds (~550–750 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves substituent configurations (e.g., ethyl and tetrahydrothiophen groups) .
  • X-ray crystallography : Provides definitive stereochemical data for crystalline derivatives .

Q. What safety protocols are recommended during synthesis?

  • Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact .
  • Quench reactive intermediates (e.g., acyl chlorides) with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How can contradictions in reactivity data (e.g., unexpected byproducts) be systematically addressed?

Discrepancies often arise from competing reaction pathways. Strategies include:

  • Protecting group chemistry : Orthogonal protection of amines prevents undesired nucleophilic attacks .
  • Kinetic studies : In-situ FTIR or NMR monitors reaction progress to identify rate-determining steps .
  • Computational modeling : Density functional theory (DFT) predicts intermediate stability and reaction barriers .

Q. What computational tools predict the compound’s biological activity and selectivity?

  • Molecular docking : Evaluates binding affinity to target proteins (e.g., enzymes) using software like AutoDock .
  • QSAR models : Correlate descriptors (logP, H-bond donors) with bioavailability or toxicity .
  • Molecular dynamics (MD) simulations : Assess ligand-receptor complex stability over 50–100 ns trajectories .

Q. How do structural modifications influence bioactivity?

  • Comparative assays : Replace the tetrahydrothiophen group with furan or thiophene analogs to study ring size effects on target binding .
  • Electrophilicity tuning : Adjust chloro-substituent positions to modulate reactivity in biological systems .

Methodological Notes

  • Reaction optimization : Use design of experiments (DoE) to systematically vary parameters (e.g., solvent polarity, temperature) .
  • Data validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve overlapping signals .
  • Bioactivity testing : Prioritize assays (e.g., radical scavenging, bacterial inhibition) based on structural analogs’ reported activities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide

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